molecular formula C13H15N3O2 B3073362 5-ethyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1017470-66-4

5-ethyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3073362
CAS No.: 1017470-66-4
M. Wt: 245.28 g/mol
InChI Key: NTGRWBWRSURDKW-UHFFFAOYSA-N
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Description

5-Ethyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the empirical formula C13H15N3O2 and a molecular weight of 245.28 g/mol . This fully substituted 1,2,3-triazole is offered for biological screening and lead optimization processes in early-stage drug discovery . The structure features a carboxylic acid functional group, which is highly advantageous in medicinal chemistry as it provides a versatile handle for further synthetic modification and transformation into other valuable functional groups, such as amides or esters . Compounds within the 1,2,3-triazole class are often efficiently synthesized via "click chemistry" routes involving organic azides and terminal alkynes, which is a highly reliable and straightforward methodology for generating diverse compound libraries . According to computational analysis, this specific triazole derivative exhibits drug-like properties with a LogP of 3.461, one hydrogen bond donor, two hydrogen bond acceptors, and a polar surface area of 68 Ų . It contains three rotatable bonds and two rings, making it a relevant scaffold for probing biological activity and developing novel therapeutic agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-ethyl-1-(4-ethylphenyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-9-5-7-10(8-6-9)16-11(4-2)12(13(17)18)14-15-16/h5-8H,3-4H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGRWBWRSURDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne to form the triazole ring. The specific synthetic route may involve the following steps:

    Preparation of the Azide: The azide precursor can be synthesized by reacting an appropriate amine with sodium azide.

    Preparation of the Alkyne: The alkyne precursor can be synthesized by reacting an appropriate halide with a terminal alkyne.

    Cycloaddition Reaction: The azide and alkyne are then subjected to the Huisgen cycloaddition reaction, typically in the presence of a copper(I) catalyst, to form the triazole ring.

    Functional Group Modification: The resulting triazole compound can be further modified to introduce the carboxylic acid group through various chemical reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process may be optimized for higher yields and purity, and may involve the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Common reagents for substitution reactions include halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield reduced triazole derivatives, and substitution may yield various substituted triazole compounds.

Scientific Research Applications

5-ethyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-ethyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 5-ethyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, highlighting substituent variations and their impacts:

Compound Name R1 (Position 1) R5 (Position 5) Key Properties/Activities References
Target Compound 4-Ethylphenyl Ethyl N/A (structural focus) -
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 4-Ethoxyphenyl Formyl Dominant open-chain tautomer in solution; potential for decarboxylation at elevated temperatures
5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Methylphenyl Methyl Lower antibacterial activity compared to amide derivatives; used in coordination chemistry (e.g., cobalt complexes)
1-(2,4-Dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid 2,4-Dimethylphenyl Ethyl Structural similarity; steric effects from ortho-methyl groups may reduce solubility
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazol-2-yl Methyl High antiproliferative activity (40% growth inhibition in NCI-H522 lung cancer cells)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl Trifluoromethyl Selective c-Met kinase inhibition; 68.09% growth inhibition in NCI-H522 cells
5-Ethyl-1-(1-hydroxypropan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 1-Hydroxypropan-2-yl Ethyl Enhanced solubility due to hydroxyl group; potential for hydrogen bonding

Electronic and Steric Effects

  • Electron-Donating Groups (EDGs): Ethyl and ethoxy groups enhance hydrophobicity, which may improve membrane penetration but reduce solubility in aqueous environments .

Tautomerism and Stability

  • The 5-formyl analog (1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid) undergoes ring-chain tautomerism, with the open-chain form dominating in solution.

Biological Activity

5-Ethyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential applications.

  • Molecular Formula : C12H13N3O2
  • Molecular Weight : 231.25 g/mol
  • IUPAC Name : 1-(4-ethylphenyl)-5-methyltriazole-4-carboxylic acid
  • CAS Number : 1017399-17-5

Synthesis and Structural Analysis

The synthesis of this compound typically involves cycloaddition reactions between ethyl isocyanoacetate and various imidoyl chlorides. This method allows for the introduction of different substituents at the phenyl ring, which can significantly influence the biological activity of the resulting compounds .

Antiviral Activity

Recent studies have shown that triazole derivatives exhibit notable antiviral properties. For instance, compounds similar to this compound have demonstrated inhibition of HIV integrase (IN) activity, a critical enzyme in the HIV lifecycle. In a screening assay, several derivatives showed over 50% inhibition of the IN-LEDGF/p75 interaction, indicating their potential as antiviral agents .

Anti-inflammatory Effects

Research has also indicated that triazole derivatives can act as anti-inflammatory agents. Compounds tested against COX enzymes exhibited significant inhibitory activity. For example, IC50 values for some derivatives ranged from 19.45 μM to 42.1 μM against COX enzymes, suggesting that modifications in the triazole structure can enhance anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Substituent Effect on Activity
Ethyl group at position 5 Enhances lipophilicity and cellular uptake
Phenyl ring modifications Alters binding affinity and selectivity
Carboxylic acid group Essential for biological activity

Case Study 1: Antiviral Screening

In a study evaluating the antiviral potential of various triazole derivatives, compound 10e (closely related to our target compound) showed an inhibition rate of 89% against HIV integrase compared to a reference compound with 90% inhibition. This highlights the importance of structural features in enhancing antiviral efficacy .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of triazole derivatives found that certain compounds could significantly inhibit COX enzymes. The study reported IC50 values for selected compounds ranging from 19.45 μM to 42.1 μM against COX enzymes . This suggests that modifications in the triazole structure can lead to potent anti-inflammatory agents.

Q & A

Q. What are the recommended synthetic routes for 5-ethyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by oxidation. Key steps include:

  • Cycloaddition : React 4-ethylphenylacetylene with sodium azide and ethyl iodide in the presence of CuI to form the triazole core .
  • Oxidation : Oxidize the intermediate aldehyde (e.g., using KMnO₄ or CrO₃ under acidic conditions) to the carboxylic acid derivative .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., ethyl groups at positions 5 and 4-ethylphenyl at position 1) .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., triazole ring planarity, ~1.34 Å for C-N bonds) to validate structural assignments .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 302.1425) .

Q. How should this compound be stored to ensure stability?

  • Temperature : Store at –20°C in airtight containers to prevent degradation .
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxylic acid group .
  • Light Sensitivity : Protect from UV exposure by using amber glassware .

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies may arise in dynamic systems (e.g., tautomerism or conformational flexibility):

  • Case Study : If NMR suggests rotational freedom in the ethyl group, but X-ray shows a fixed conformation, perform variable-temperature NMR to assess energy barriers .
  • DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental bond angles to identify steric or electronic influences .

Q. What computational strategies predict the compound’s reactivity in derivatization?

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify nucleophilic/electrophilic sites (e.g., carboxyl group as a HOMO-rich region) .
  • Molecular Docking : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize derivatization sites for activity optimization .

Q. How to design assays for evaluating biological activity?

  • Enzyme Inhibition : Screen against COX-2 or CYP450 isoforms using fluorescence-based assays (e.g., IC₅₀ determination via fluorogenic substrates) .
  • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation in cancer cell lines (e.g., HeLa) via scintillation counting .

Q. What strategies optimize derivatization for enhanced pharmacokinetic properties?

  • Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability, followed by in vivo hydrolysis studies .
  • Hybrid Molecules : Conjugate with known pharmacophores (e.g., fluoroaryl groups) via amide coupling and assess solubility/logP changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-ethyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
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5-ethyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

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